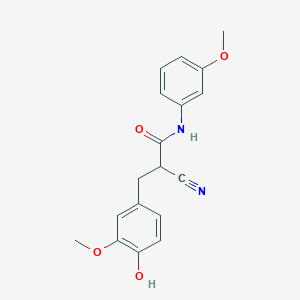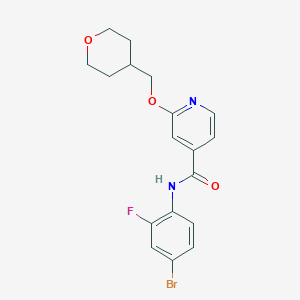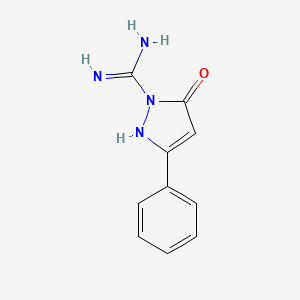
5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboximidamide” is a compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, an efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine .Molecular Structure Analysis
The molecular structure of pyrazoles, including “5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboximidamide”, is characterized by a five-membered heterocyclic aromatic ring. This ring comprises two nitrogen atoms at positions 1 and 2, and three carbon atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, 5-hydroxypyrazolines underwent dehydration in the presence of pyridine and thionyl chloride in benzene, eventually yielding the desired 1,3,5-trisubstituted pyrazoles .Applications De Recherche Scientifique
Structural and Spectral Investigations
- Combined Experimental and Theoretical Studies : Research on pyrazole derivatives, such as "5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid," highlighted their structural and spectral characteristics through experimental and theoretical methods. The study employed techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, supported by density functional theory (DFT) calculations, to understand their molecular properties Viveka et al., 2016.
Antimicrobial Activity
- Synthesis and Evaluation of Antimicrobial Agents : Several studies synthesized pyrazole-containing compounds and evaluated their antimicrobial properties. For instance, compounds were developed through microwave-assisted synthesis, displaying significant antibacterial and antifungal activities Argade et al., 2008. Another study synthesized "5-((3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione" derivatives, which exhibited moderate to good antimicrobial activity Vijaya Laxmi et al., 2012.
Synthesis and Characterization
- Novel Synthesis Methods : Research has also focused on developing novel methods for synthesizing pyrazole derivatives. One study presented a microwave-assisted method for the efficient synthesis of disubstituted oxazol-5-one and pyrazoles, offering advantages in terms of reaction time and yield Argade et al., 2008.
Biological Activities and Potential Applications
Antiallergic Activity : Pyrazole derivatives have been explored for their antiallergic properties. For instance, "5-Oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids" and their tetrazole analogues demonstrated significant antiallergic activity in preclinical tests, showing potential as therapeutic agents Nohara et al., 1985.
Anticancer and Cytotoxic Activities : The synthesis of novel pyrazole derivatives and their evaluation as potential anticancer agents have been a subject of interest. For example, "5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides" were synthesized and tested against Ehrlich Ascites Carcinoma (EAC) cells, with some derivatives showing promising cytotoxic activity Hassan et al., 2014.
Orientations Futures
Pyrazoles have wide applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . This includes the exploration of novel strategies and wide applications of the pyrazole scaffold .
Propriétés
IUPAC Name |
3-oxo-5-phenyl-1H-pyrazole-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-10(12)14-9(15)6-8(13-14)7-4-2-1-3-5-7/h1-6,13H,(H3,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPNTZCGJBTSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2861814.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide](/img/structure/B2861816.png)
![3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2861818.png)
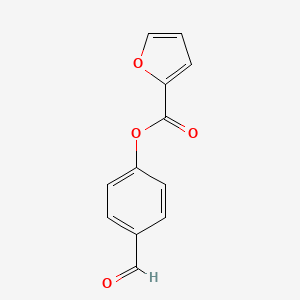
![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2861820.png)
![5-chloro-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2861822.png)
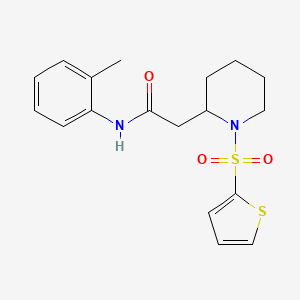
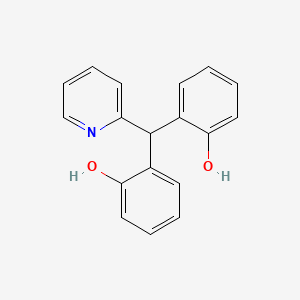


![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2861827.png)
![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)
